molecular formula C21H14F2N4O2 B2803629 4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE CAS No. 921522-96-5

4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE

Cat. No.: B2803629
CAS No.: 921522-96-5
M. Wt: 392.366
InChI Key: DPVTXNIZDAGNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with fluorine atoms and a pyrido[2,3-d]pyrimidin-3-yl group, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route starts with the preparation of 2-fluoro-4-nitrotoluene, which undergoes oxidation, chlorination, amination, and reduction to yield 4-amino-2-fluoro-N-methylbenzamide . This intermediate can then be further functionalized through various reactions to introduce the pyrido[2,3-d]pyrimidin-3-yl group and complete the synthesis.

Chemical Reactions Analysis

4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE can undergo several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and pyrido[2,3-d]pyrimidin-3-yl group contribute to its binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE include:

These compounds share some structural similarities but differ in their specific substituents and overall chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-8-9-17(23)18(11-15)26-20(28)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVTXNIZDAGNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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